molecular formula C16H17N3O2 B2995645 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1170077-17-4

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No.: B2995645
CAS No.: 1170077-17-4
M. Wt: 283.331
InChI Key: NUKKEZBSAOKPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide: is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide typically involves the following steps:

  • Preparation of 1-isopropyl-3-methyl-1H-pyrazol-5-amine: This intermediate can be synthesized through the reaction of 1-isopropyl-3-methyl-1H-pyrazole with ammonia under specific conditions.

  • Benzofuran-2-carboxylic acid Activation: The carboxylic acid group of benzofuran-2-carboxylic acid is activated using reagents like thionyl chloride to form benzofuran-2-carbonyl chloride.

  • Coupling Reaction: The activated benzofuran-2-carbonyl chloride is then coupled with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions of the benzofuran ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the benzofuran ring.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: A variety of substituted benzofurans with different substituents on the ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its derivatives are being explored for their biological activities, including antifungal and antibacterial properties.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its derivatives are being studied for their potential use in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable in the synthesis of active pharmaceutical ingredients (APIs) and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

  • Benzofuran-2-carboxamide derivatives: These compounds share the benzofuran core structure but differ in their substituents.

  • Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents and functional groups.

Uniqueness: N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide is unique due to its specific combination of the benzofuran and pyrazole rings, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10(2)19-15(8-11(3)18-19)17-16(20)14-9-12-6-4-5-7-13(12)21-14/h4-10H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKKEZBSAOKPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.